[(2S)-piperidin-2-yl]methanamine [(2S)-piperidin-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 111478-77-4
VCID: VC21309164
InChI: InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2/t6-/m0/s1
SMILES: C1CCNC(C1)CN
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol

[(2S)-piperidin-2-yl]methanamine

CAS No.: 111478-77-4

Cat. No.: VC21309164

Molecular Formula: C6H14N2

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

[(2S)-piperidin-2-yl]methanamine - 111478-77-4

Specification

CAS No. 111478-77-4
Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
IUPAC Name [(2S)-piperidin-2-yl]methanamine
Standard InChI InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2/t6-/m0/s1
Standard InChI Key RHPBLLCTOLJFPH-LURJTMIESA-N
Isomeric SMILES C1CCN[C@@H](C1)CN
SMILES C1CCNC(C1)CN
Canonical SMILES C1CCNC(C1)CN

Introduction

Chemical Properties and Structure

[(2S)-piperidin-2-yl]methanamine is a chiral amine derivative with specific stereochemistry at the 2-position of the piperidine ring.

Basic Identification and Properties

Table 1: Basic Properties of [(2S)-piperidin-2-yl]methanamine

PropertyValue
CAS Number111478-77-4
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
IUPAC Name[(2S)-piperidin-2-yl]methanamine
Standard InChIInChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2/t6-/m0/s1
Standard InChIKeyRHPBLLCTOLJFPH-LURJTMIESA-N

The compound features a six-membered piperidine ring containing one nitrogen atom, with a methanamine group (-CH2NH2) attached to the piperidine ring at the 2-position. The "2S" designation in the name indicates the specific stereochemistry at the 2-position, distinguishing it from its enantiomer [(2R)-piperidin-2-yl]methanamine .

Structural Features

The structure of [(2S)-piperidin-2-yl]methanamine is characterized by:

  • A saturated heterocyclic piperidine ring with nitrogen at position 1

  • A methanamine (aminomethyl) substituent at position 2

  • S-configuration at the stereogenic center (carbon 2)

  • Two nitrogen atoms that can act as hydrogen bond donors or acceptors

This structural arrangement provides the compound with chemical versatility that may be exploited in various applications, particularly in medicinal chemistry where stereochemistry often plays a critical role in biological activity.

Synthesis Methods

General Synthetic Approaches

The synthesis of [(2S)-piperidin-2-yl]methanamine has been described in the literature through several approaches, though detailed synthetic routes specific to this compound are somewhat limited.

Reported Synthetic Pathway

One synthetic approach involves the use of oxazolopiperidine intermediates. Research published in the Journal of Organic Chemistry describes a method that can be adapted for the synthesis of this compound:

  • Starting with (−)-2-cyano-6-phenyloxazolopiperidine (compound 1)

  • Reduction using LiAlH4

  • Followed by hydrogenolysis to obtain the target diamine

This asymmetric synthesis strategy allows for the preparation of 2-(1-aminoalkyl)piperidines with controlled stereochemistry. The same research also describes applying similar strategies to C-2-methylated compounds to produce related derivatives .

Derivative Forms

Dihydrochloride Salt

The dihydrochloride salt of [(2S)-piperidin-2-yl]methanamine is a commercially available form with several distinctive properties:

Table 2: Properties of [(2S)-piperidin-2-yl]methanamine dihydrochloride

PropertyValue
CAS Number181872-10-6
Chemical FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
AppearancePowder
Recommended Storage4°C
Standard InChIInChI=1S/C6H14N2.2ClH/c7-5-6-3-1-2-4-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m0../s1
InChI KeyJUKUSTRJUDKWDY-ILKKLZGPSA-N

Salt forms are often preferred in pharmaceutical applications due to improved stability, solubility, or bioavailability compared to the free base. The dihydrochloride salt of [(2S)-piperidin-2-yl]methanamine offers these potential advantages for research applications .

Structural Analogs and Derivatives

Several structural analogs of [(2S)-piperidin-2-yl]methanamine have been described in the literature, including:

  • [(2R)-piperidin-2-yl]methanamine - the enantiomer with opposite stereochemistry at the 2-position

  • [(2S)-2-methylpiperidin-2-yl]methanamine - featuring an additional methyl group at the 2-position

  • Diphenyl[(2S)-piperidin-2-yl]methanamine - with two phenyl substituents on the methyl carbon

These structural variations can significantly impact the compound's chemical and biological properties, potentially leading to different applications or activities.

Biological Activities

Structure-Activity Relationships

The stereochemistry at the 2-position of the piperidine ring appears to be critical for biological activity in many applications. The S-configuration, as found in [(2S)-piperidin-2-yl]methanamine, often leads to different biological interactions compared to the R-configuration .

Research Status and Future Directions

Future Research Directions

Future research on [(2S)-piperidin-2-yl]methanamine could potentially focus on:

  • Exploring its biological activities in various assay systems

  • Optimizing synthesis methods for improved yield and purity

  • Investigating its potential applications in pharmaceutical development

  • Developing novel derivatives with enhanced properties or targeted activities

  • Studying its role as a pharmacophore in drug design and development

The compound's unique structural features, particularly its chirality and the presence of two nitrogen atoms, make it an interesting candidate for continued investigation in medicinal chemistry and related fields.

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